

Certificate of Analysis: A Technical Guide to Chenodeoxycholic Acid-D9

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Chenodeoxycholic Acid-d9	
Cat. No.:	B12429722	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quality control and analysis of **Chenodeoxycholic Acid-D9** (CDCA-d9), a deuterated analog of the primary bile acid, Chenodeoxycholic Acid. This document is intended to serve as a detailed reference for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies.

Quantitative Data Summary

The following tables summarize the key quantitative specifications for a representative batch of **Chenodeoxycholic Acid-D9**.

Test	Specification	Result
Chemical Purity (by HPLC)	≥ 98.0%	99.93%
Isotopic Enrichment	≥ 98.0 atom % D	98%
Mass Identity (by MS)	Conforms to structure	Conforms
¹ H-NMR Identity	Conforms to structure	Conforms
Appearance	White to off-white solid	Conforms
Solubility	Soluble in Methanol, DMSO	Conforms

Physical and Chemical Properties	
Molecular Formula	C24H31D9O4
Molecular Weight	401.63 g/mol
CAS Number	2483831-97-4 (labeled)
Storage	Store at room temperature

Experimental Protocols

The following sections detail the methodologies used to determine the quality and purity of **Chenodeoxycholic Acid-D9**.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

The chemical purity of **Chenodeoxycholic Acid-D9** is determined by HPLC with UV detection. This method separates the main compound from any potential impurities.

- Instrumentation: Agilent 1260 Infinity II HPLC or equivalent
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm)
- Mobile Phase:
 - A: 0.1% Formic Acid in Water
 - B: 0.1% Formic Acid in Acetonitrile
- Gradient:

Time (min)	%A	%B
0.0	60	40
20.0	20	80
25.0	20	80
25.1	60	40

| 30.0 | 60 | 40 |

Flow Rate: 1.0 mL/min

• Column Temperature: 30°C

· Detection: UV at 210 nm

• Injection Volume: 10 μL

• Sample Preparation: The sample is dissolved in methanol to a concentration of 1 mg/mL.

Identity and Isotopic Enrichment by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of **Chenodeoxycholic Acid- D9** and to determine its isotopic enrichment. A high-resolution mass spectrometer provides accurate mass measurements.

Instrumentation: Agilent 6545 Q-TOF LC/MS or equivalent

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF)

• Scan Range: m/z 100-1000

Capillary Voltage: 3500 V

Fragmentor Voltage: 175 V

Gas Temperature: 325°C

· Gas Flow: 8 L/min

Nebulizer: 35 psig

 Data Analysis: The isotopic distribution of the molecular ion peak is analyzed to calculate the isotopic enrichment.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is used to confirm the chemical structure of **Chenodeoxycholic Acid- D9** and to ensure the deuterium labels are in the expected positions.

Instrumentation: Bruker Avance III 500 MHz NMR spectrometer or equivalent

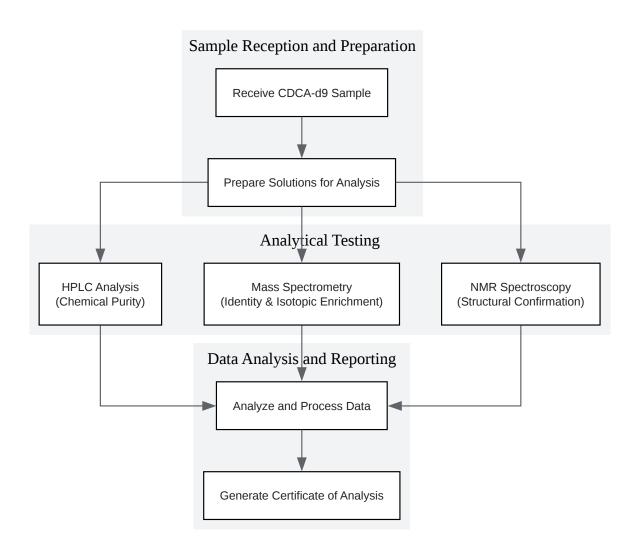
Solvent: Methanol-d4

• Temperature: 298 K

• Pulse Program: zg30

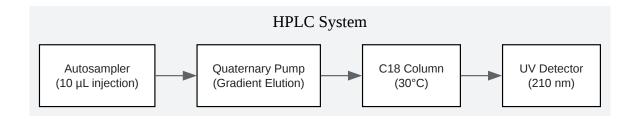
Number of Scans: 16

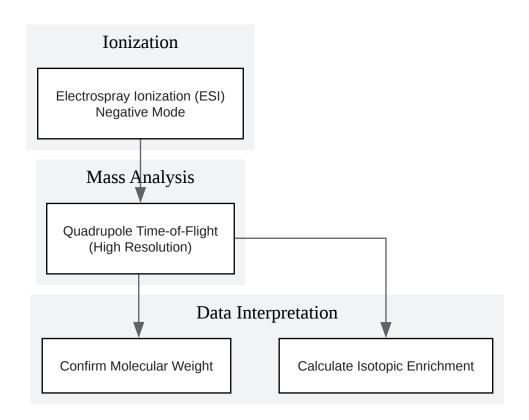
· Acquisition Time: 3.28 s


Relaxation Delay: 1.0 s

 Data Processing: The resulting spectrum is compared to a reference spectrum of unlabeled Chenodeoxycholic Acid to confirm the structure and the absence of proton signals at the deuterated positions.

Visualizations


The following diagrams illustrate the workflows and pathways relevant to the analysis of **Chenodeoxycholic Acid-D9**.



Click to download full resolution via product page

Figure 1. Quality Control Workflow for Chenodeoxycholic Acid-D9.

Click to download full resolution via product page

 To cite this document: BenchChem. [Certificate of Analysis: A Technical Guide to Chenodeoxycholic Acid-D9]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12429722#chenodeoxycholic-acid-d9-certificate-of-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com